Ethyl 2-(3-methylpyridin-4-yl)acetate
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Overview
Description
Ethyl 2-(3-methylpyridin-4-yl)acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methylpyridin-4-yl)acetate can be synthesized through several methods. One common route involves the reaction of 3-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylpyridin-4-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to produce 3-methylpyridine and ethyl acetate.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-methylpyridine and ethyl acetate.
Reduction: 3-methylpyridin-4-ylmethanol.
Substitution: Depending on the nucleophile, various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(3-methylpyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methylpyridin-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-methylpyridin-2-yl)acetate
- Ethyl 2-(3-methylpyridin-5-yl)acetate
- Ethyl 2-(4-methylpyridin-3-yl)acetate
Uniqueness
Ethyl 2-(3-methylpyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-(3-methylpyridin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUZFMFLEQJKEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443351 |
Source
|
Record name | Ethyl (3-methylpyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57408-46-5 |
Source
|
Record name | Ethyl (3-methylpyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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